3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including ester, ketone, and aromatic rings, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to yield the desired hexahydroquinoline derivative .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions due to its functional groups:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylates, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly for neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions and processes .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl 6-methyl 2,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate include other hexahydroquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. Some examples include:
2,7-Dimethyl-4-(phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Similar structure but with a phenyl group instead of a naphthyl group.
3,4-Dihydro-2(1H)-quinolinones: Known for their antipsychotic and antidepressant properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C26H27NO5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 2,7-dimethyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H27NO5/c1-5-32-26(30)21-15(3)27-19-13-14(2)20(25(29)31-4)24(28)23(19)22(21)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,14,20,22,27H,5,13H2,1-4H3 |
InChI Key |
MJDRNAFGILWDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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